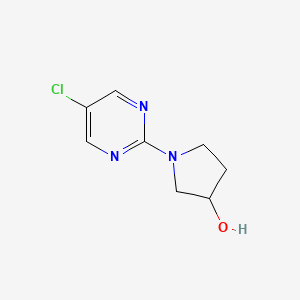
1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring and a chlorinated pyrimidine moiety. The chemical formula is , and it exhibits unique structural features that influence its biological activity.
Target Interactions
The compound interacts with various biological targets, including enzymes and receptors. Pyrrolidine derivatives like this compound are known to modulate multiple biochemical pathways due to their ability to bind selectively to proteins involved in critical cellular processes .
Biochemical Pathways
Research indicates that this compound may influence pathways associated with insulin release and glucose metabolism. Specifically, it has been linked to the activation of G-protein-coupled receptor 119 (GPR119), which plays a crucial role in the stimulation of glucose-dependent insulin release from pancreatic β-cells .
Pharmacological Activities
This compound has demonstrated various pharmacological activities:
- Antidiabetic Effects : As a GPR119 agonist, it promotes the secretion of incretin hormones like GLP-1, thereby enhancing insulin sensitivity and glucose homeostasis .
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in inhibiting inflammatory mediators such as COX-2, suggesting that this compound may also exhibit anti-inflammatory effects .
- Anticancer Potential : The inhibition of specific protein kinases by similar pyrrolidine derivatives indicates that this compound may possess therapeutic implications in cancer treatment by modulating signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Propriétés
IUPAC Name |
1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFDDQTZDRCPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















